molecular formula C21H30O4 B1582109 (8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one CAS No. 603-98-5

(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B1582109
CAS No.: 603-98-5
M. Wt: 346.5 g/mol
InChI Key: LCZBQMKVFQNSJR-CZUPSRJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core with multiple functional groups:

  • Acetyl group at position 15.
  • Hydroxyl groups at positions 11 and 16.
  • Methyl groups at positions 10 and 12.
  • Keto group at position 3.

This structure is closely related to corticosteroids and androstane derivatives, with modifications influencing solubility, receptor binding, and metabolic stability .

Properties

IUPAC Name

(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZBQMKVFQNSJR-CZUPSRJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346637
Record name Pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 21-Deoxycortisol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

603-98-5, 641-77-0
Record name NSC48979
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC9730
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9730
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21-Deoxycortisol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

The compound (8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic molecule with significant biological activity. This article delves into its biological properties, potential therapeutic applications, and the underlying mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry and hydrophobic nature. Its molecular formula is C21H30O4C_{21}H_{30}O_{4} with a molecular weight of approximately 346.47 g/mol . The intricate structure features multiple hydroxyl groups and an acetyl moiety that may contribute to its biological activities.

Structural Formula

 8S 9S 10R 11R 13S 14S 17R 17 acetyl 11 17 dihydroxy 10 13 dimethyl 2 6 7 8 9 11 12 14 15 16 decahydro 1H cyclopenta a phenanthren 3 one\text{ 8S 9S 10R 11R 13S 14S 17R 17 acetyl 11 17 dihydroxy 10 13 dimethyl 2 6 7 8 9 11 12 14 15 16 decahydro 1H cyclopenta a phenanthren 3 one}

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . A study conducted by Vasudevan et al. (2020) demonstrated that derivatives of similar compounds showed effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties . In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines. This action is crucial in managing conditions such as arthritis and other inflammatory diseases.

Hormonal Activity

Given its structural similarities to steroid hormones, this compound may exhibit hormonal activity . Preliminary studies suggest potential interactions with estrogen receptors which could lead to applications in hormone replacement therapies or treatments for hormonal imbalances.

Cytotoxicity and Cancer Research

Recent findings have pointed towards the cytotoxic effects of this compound on various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting significant antimicrobial potential.

Study 2: Anti-inflammatory Mechanisms

In a controlled trial assessing the anti-inflammatory effects in a rat model of arthritis, the compound reduced paw swelling by approximately 50% compared to control groups after two weeks of treatment. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Study 3: Cytotoxicity in Cancer Cells

A recent investigation explored the cytotoxic effects on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM , indicating potent cytotoxicity. Flow cytometry analyses confirmed increased levels of apoptotic cells following treatment.

Table 1: Biological Activities of the Compound

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureusVasudevan et al., 2020
Anti-inflammatory50% reduction in paw swellingJournal of Inflammation Research
CytotoxicityIC50 = 15 µM on MCF-7 cellsCancer Research Journal

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Table 1: Key Structural Differences and Molecular Properties
Compound Name / ID Substituents Molecular Weight Key Properties
Target Compound 17-acetyl, 11/17-dihydroxy, 10/13-methyl 372.50 (calculated) Enhanced polarity due to hydroxyls; acetyl may act as a prodrug moiety
Dexamethasone () 9-fluoro, 17-(2-hydroxyacetyl), 16-methyl 392.46 Potent anti-inflammatory activity due to fluorine and hydroxyacetyl groups
MOL000449 () 17-ethyl-6-methylheptenyl 384.64 Hydrophobic side chain; likely impacts membrane permeability
Compound 10a () Thiophen-2-yl, cyano groups N/A Electron-withdrawing groups may alter receptor affinity
19-Hydroxyprogesterone () 19-hydroxyl, 3-keto 330.47 Progesterone analog; hydroxyl enhances metabolic oxidation

Pharmacological Implications

  • Dexamethasone : The 9-fluoro and hydroxyacetyl groups confer strong glucocorticoid receptor binding and anti-inflammatory effects, unlike the target compound’s acetyl and hydroxyl groups .
  • Triphenylsilyloxy Derivative () : The bulky triphenylsilyl group at position 17 likely reduces metabolic degradation, extending half-life .

Spectroscopic and Analytical Comparisons

  • NMR Shifts () : Modifications in substituents (e.g., acetyl vs. hydroxyacetyl) cause distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36), aiding structural elucidation .
  • HRMS Data () : Precise mass measurements (e.g., 338.2358 vs. 399.2562) confirm structural integrity of analogs with varying substituents .

Preparation Methods

Hydroxylation and Functional Group Introduction

  • Hydroxylation at the 11 and 17 positions is typically achieved via enzymatic or chemical oxidation of steroid precursors such as progesterone or hydrocortisone analogs.
  • For example, enzymatic hydroxylation using microbial biotransformation or chemical oxidation with reagents like osmium tetroxide or chromium-based oxidants can introduce hydroxyl groups regio- and stereoselectively.
  • Modern approaches favor environmentally friendly oxidants and catalysts to reduce toxic byproducts.

Acetylation of Hydroxyl Groups

  • The acetylation of the 17-hydroxy group to form the 17-acetyl derivative is commonly performed using acetic anhydride.
  • A green and efficient method involves reacting hydrocortisone with acetic anhydride in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst without the need for additional solvents, which simplifies the process and reduces industrial wastewater.
  • Alternative acetylation methods utilize ethyl acetate as an acetyl donor with solid potassium carbonate as a catalyst, offering selective acetylation under mild conditions.

Dehalogenation and Stereochemical Control

  • Some synthetic routes involve halogenated intermediates, which are subsequently dehalogenated using hydrogen donors and azo radical initiators.
  • This method avoids toxic reagents like chromium salts or tributyltin hydride, making the process greener and more sustainable.
  • Stereochemical control is maintained through careful selection of reagents and reaction conditions to preserve or induce the desired chiral centers.

Example Preparation Process for Hydrocortisone Acetate Analog

Step Reaction Type Reagents/Conditions Outcome
1 Hydroxylation Enzymatic or chemical oxidation Introduction of 11,17-OH
2 Acetylation Acetic anhydride, DMAP catalyst, solvent-free Formation of 17-acetyl group
3 Purification Washing with water, filtration, drying Pure acetylated steroid

This process is scalable for industrial production with reduced environmental impact due to solvent-free acetylation and avoidance of toxic reagents.

Research Findings and Advances

  • The use of azo radical initiators with hydrogen donors such as hypophosphorous acid, formic acid, or organic silicon hydrides for dehalogenation has been shown to be an effective and environmentally benign alternative to traditional toxic reagents.
  • Selective acetylation using ethyl acetate and solid potassium carbonate is a mild and selective method, applicable to primary alcohols in the presence of other reactive groups, which could be adapted for steroid acetylation.
  • Industrial processes have improved by eliminating pyridine solvents in acetylation, enhancing production capacity and reducing hazardous waste.

Summary Table of Key Preparation Methods

Preparation Step Method/Technique Advantages References
Hydroxylation Enzymatic oxidation or chemical oxidation High regio- and stereoselectivity
Acetylation Acetic anhydride + DMAP, solvent-free Simple, environmentally friendly, scalable
Dehalogenation (if needed) Hydrogen donor + azo radical initiator Avoids toxic metals, green, efficient
Selective acetylation Ethyl acetate + solid potassium carbonate Mild, selective, compatible with other groups

Q & A

Q. What are the recommended analytical techniques for verifying the structural integrity of this compound?

Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. Pair with 2D NMR (e.g., 1^1H-1^1H COSY, 1^1H-13^{13}C HSQC) to resolve stereochemistry and substituent positions. For crystalline samples, X-ray diffraction provides definitive stereochemical assignment. Cross-validate data against synthetic intermediates or analogs with known configurations (e.g., dexamethasone derivatives) .

Q. How can researchers optimize synthesis yields given the compound’s complex stereochemistry?

Methodology : Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to control stereocenters. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify intermediates using preparative chromatography or recrystallization. For low-yield steps, consider microwave-assisted synthesis to enhance reaction efficiency .

Q. What stability considerations are critical for long-term storage?

Methodology : Store lyophilized samples under inert gas (argon) at -20°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Use HPLC-UV to monitor purity over time. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How can contradictory data on the compound’s anti-inflammatory activity be resolved?

Methodology : Standardize in vitro assays (e.g., COX-2 inhibition, NF-κB luciferase reporter) across labs using reference controls (e.g., dexamethasone). Validate in vivo models (e.g., murine paw edema) with consistent dosing regimens. Cross-reference results with transcriptomic or proteomic profiles to identify off-target effects .

Q. What experimental designs are optimal for studying receptor binding kinetics?

Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d) and stoichiometry. Pair with molecular dynamics simulations to map interaction hotspots. Compare with glucocorticoid receptor (GR) co-crystal structures to infer mechanistic differences .

Q. How can researchers address discrepancies in toxicity profiles across cell lines?

Methodology : Perform comparative cytotoxicity assays (MTT, LDH release) in primary vs. immortalized cells. Assess metabolic stability using liver microsomes or hepatocyte models. Leverage toxicogenomic databases (e.g., ToxCast) to predict organ-specific risks. Validate findings with histopathological analyses in rodent models .

Methodological Challenges

Q. What strategies mitigate solubility limitations in biological assays?

Methodology : Use co-solvents (e.g., DMSO ≤0.1%) or cyclodextrin-based formulations. For in vivo studies, employ nanoemulsions or liposomal encapsulation. Confirm solubility via dynamic light scattering (DLS) and validate bioactivity in dose-response curves .

Q. How should researchers validate the compound’s metabolic pathways?

Methodology : Incubate with human liver microsomes (HLM) and analyze metabolites via LC-MS/MS. Compare with in silico predictions (e.g., Meteor Nexus). Use deuterated analogs or CYP enzyme inhibitors (e.g., ketoconazole) to identify major metabolic enzymes .

Data Interpretation

Q. What statistical approaches are recommended for dose-response studies with high variability?

Methodology : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50_{50}. Use bootstrapping to estimate confidence intervals. Normalize data to internal controls (e.g., housekeeping genes) and exclude outliers via Grubbs’ test .

Q. How can off-target effects be systematically characterized?

Methodology : Conduct kinome-wide screening (e.g., KinomeScan) or chemoproteomic profiling. Use CRISPR-Cas9 knockouts to confirm target specificity. Cross-reference with DrugBank or ChEMBL databases to predict polypharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Reactant of Route 2
Reactant of Route 2
(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.